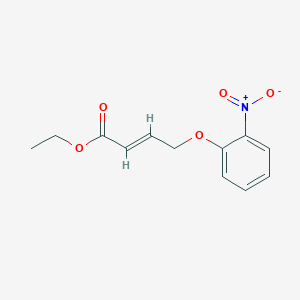

ethyl (E)-4-(2-nitrophenoxy)-2-butenoate

Description

Contextualization within Nitroaromatic and α,β-Unsaturated Ester Chemistry

The chemical behavior of ethyl (E)-4-(2-nitrophenoxy)-2-butenoate is best understood by first examining its two primary domains: nitroaromatic chemistry and α,β-unsaturated ester chemistry.

Nitroaromatic Compounds: These are organic molecules featuring one or more nitro groups (—NO₂) attached to an aromatic ring. nih.gov The nitro group is strongly electron-withdrawing, a property that significantly influences the reactivity of the aromatic ring. wikipedia.orgmdpi-res.com This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org Nitroaromatic compounds are pivotal intermediates in the synthesis of a wide array of fine chemicals, including pharmaceuticals and dyes. numberanalytics.comnumberanalytics.com A key reaction of this class is the reduction of the nitro group to an amine (—NH₂), which provides a gateway to a vast range of further chemical transformations. wikipedia.orgnumberanalytics.com

α,β-Unsaturated Esters: This class of compounds contains an ester functional group conjugated with a carbon-carbon double bond. fiveable.me This conjugated system is responsible for their versatile reactivity. fiveable.me The β-carbon is electrophilic and susceptible to nucleophilic attack in a process known as conjugate addition or the Michael reaction. fiveable.me The presence of the ester group offers additional sites for chemical modification. fiveable.me These compounds are considered key structural motifs in many biologically active molecules and are valuable intermediates in organic synthesis. nih.gov Numerous methods have been developed for their synthesis, including Wittig-type reactions and Knoevenagel condensations, highlighting their importance in constructing carbon-carbon double bonds. organic-chemistry.orgnih.gov

Ethyl (E)-4-(2-nitrophenoxy)-2-butenoate strategically combines these features. The nitroaromatic portion provides a latent amino group and influences the electronic properties of the phenoxy ring, while the α,β-unsaturated ester moiety serves as a reactive site for carbon-carbon and carbon-heteroatom bond formation.

Significance of Phenoxy Ether and Butenoate Moieties in Chemical Synthesis

The structural framework of ethyl (E)-4-(2-nitrophenoxy)-2-butenoate is built upon a phenoxy ether linkage and a butenoate chain, both of which are significant in their own right.

Phenoxy Ether Moiety: A phenoxy group is an ether where a phenyl group (C₆H₅) is bonded to an oxygen atom. ontosight.ai Phenol ethers are typically synthesized through methods like the Williamson ether synthesis, involving the reaction of a phenoxide ion with an alkyl halide. wikipedia.org This ether linkage is generally stable, making it a reliable structural component in multi-step syntheses. ontosight.ai The phenoxy moiety is a key pharmacophore in numerous drugs, where it can engage in π–π stacking interactions and where the ether oxygen can act as a hydrogen bond acceptor, influencing the molecule's binding to biological targets. nih.gov

Butenoate Moiety: The butenoate structure, a four-carbon unsaturated ester, is a prevalent feature in various natural products and serves as a versatile building block in synthesis. ontosight.ai The specific arrangement in an α,β-unsaturated butenoate, as seen in the title compound, makes it an excellent Michael acceptor, enabling the formation of new bonds at the β-position. Furthermore, the butenoate framework can be a precursor to other important structures, such as butenolides (furan-2-ones), which are core components of many biologically active natural products. organic-chemistry.org

In ethyl (E)-4-(2-nitrophenoxy)-2-butenoate, these two moieties are linked to create a bifunctional molecule. The phenoxy ether acts as a stable linker connecting the reactive butenoate chain to the electronically significant nitroaromatic ring, setting the stage for complex synthetic transformations.

Overview of Research Trajectories for Complex Chemical Entities

The synthetic potential of molecules like ethyl (E)-4-(2-nitrophenoxy)-2-butenoate is realized in research that uses them as synthons for constructing more complex molecular architectures, particularly heterocycles. A clear research trajectory involves the sequential reaction of the distinct functional groups within the molecule.

A pertinent example is the use of a closely related compound, ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate, in the synthesis of 1,4-benzoxazines. yu.edu.joresearchgate.net In this research, the nitro group on the aromatic ring is first reduced to an amine using reagents like iron powder in acetic acid. yu.edu.joresearchgate.net This newly formed amine is positioned perfectly to undergo an intramolecular Michael addition reaction. The nucleophilic amine attacks the electrophilic β-carbon of the α,β-unsaturated ester system, leading to the formation of the six-membered heterocyclic ring characteristic of the 1,4-benzoxazine scaffold. researchgate.net

This synthetic strategy highlights a common research trajectory for such compounds:

Modification of the Nitro Group: The nitro group serves as a precursor to an amine, which is a versatile nucleophile.

Intramolecular Cyclization: The newly introduced functionality is then used to engage in a ring-forming reaction with another part of the molecule.

Construction of Complex Scaffolds: This sequence allows for the efficient assembly of complex heterocyclic systems, such as the 1,4-benzoxazine core, which is a privileged structure in medicinal chemistry. yu.edu.jo

This approach demonstrates how the carefully designed architecture of ethyl (E)-4-(2-nitrophenoxy)-2-butenoate allows it to act as a valuable intermediate, enabling the streamlined synthesis of complex and potentially biologically active molecules.

Data Tables

Table 1: Physicochemical Properties of Ethyl (E)-4-(2-nitrophenoxy)-2-butenoate Analogues Data for the specific title compound is not readily available; this table presents data for closely related structures to provide context.

| Property | Value | Compound |

| Molecular Formula | C₁₂H₁₂BrNO₅ | ethyl (E)-4-(2-bromo-4-nitrophenoxy)but-2-enoate nih.gov |

| Molecular Weight | 330.13 g/mol | ethyl (E)-4-(2-bromo-4-nitrophenoxy)but-2-enoate nih.gov |

| Melting Point | 62-64 °C | ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate researchgate.net |

| Topological Polar Surface Area | 81.4 Ų | ethyl (E)-4-(2-bromo-4-nitrophenoxy)but-2-enoate nih.gov |

| Hydrogen Bond Acceptor Count | 5 | ethyl (E)-4-(2-bromo-4-nitrophenoxy)but-2-enoate nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-4-(2-nitrophenoxy)but-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-2-17-12(14)8-5-9-18-11-7-4-3-6-10(11)13(15)16/h3-8H,2,9H2,1H3/b8-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUJEYQDLKBWCS-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCOC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/COC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl E 4 2 Nitrophenoxy 2 Butenoate and Analogues

Established Synthetic Pathways

Traditional synthetic routes rely on robust and well-documented reactions that are foundational in organic chemistry. These methods are characterized by their reliability and predictable outcomes for constructing the core components of the target molecule.

The formation of the aryl ether bond between the 2-nitrophenol (B165410) and the 4-position of the ethyl butenoate backbone is a critical step. Two classical methods are predominantly employed for this purpose: the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. rsc.org The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on an organohalide or other electrophile with a good leaving group. rsc.orgrug.nl In the context of synthesizing the target compound, this would involve the deprotonation of 2-nitrophenol using a suitable base (e.g., sodium hydride, potassium carbonate) to form the 2-nitrophenoxide nucleophile. This phenoxide then displaces a halide (typically bromide or chloride) from the 4-position of an ethyl (E)-4-halo-2-butenoate precursor. organic-chemistry.orgnih.gov The reaction is typically best with primary alkyl halides to avoid competing elimination reactions. acs.org

The Mitsunobu reaction provides an alternative pathway for forming the ether linkage, particularly when starting from an alcohol. researchgate.net This redox-condensation reaction allows for the conversion of primary and secondary alcohols into various functional groups, including ethers, with clean inversion of stereochemistry if a chiral center is present. researchgate.netmsu.edu For the synthesis of ethyl (E)-4-(2-nitrophenoxy)-2-butenoate, this reaction would couple 2-nitrophenol with ethyl (E)-4-hydroxy-2-butenoate. The reaction is mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). msu.edu The phosphine and azodicarboxylate activate the alcohol, making it a good leaving group for subsequent nucleophilic attack by the phenol. researchgate.net

| Reaction | Nucleophile | Electrophile | Reagents/Conditions | Mechanism |

| Williamson Ether Synthesis | 2-Nitrophenoxide | Ethyl (E)-4-halo-2-butenoate | Base (NaH, K₂CO₃), Aprotic Solvent (DMF, THF) | SN2 |

| Mitsunobu Reaction | 2-Nitrophenol | Ethyl (E)-4-hydroxy-2-butenoate | PPh₃, DEAD or DIAD, Anhydrous Solvent (THF) | Redox-Condensation |

The ethyl (E)-2-butenoate fragment, also known as ethyl crotonate, is a key structural element. chem-station.com Its synthesis with the required (E)-stereochemistry and functionalization at the 4-position is crucial. Standard olefination reactions are the most common methods for constructing this unsaturated system.

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction , are powerful tools for forming carbon-carbon double bonds. These reactions involve the treatment of an aldehyde or ketone with a phosphorus ylide (Wittig) or a phosphonate (B1237965) carbanion (HWE). To construct the ethyl (E)-4-(2-nitrophenoxy)-2-butenoate core, one could react (2-nitrophenoxy)acetaldehyde with a phosphorus ylide like (carbethoxymethylene)triphenylphosphorane. The HWE reaction, using stabilized phosphonate ylides, is particularly effective for producing the thermodynamically favored (E)-alkene with high selectivity.

Another approach involves the functionalization of a pre-existing butenoate molecule. For instance, ethyl (E)-but-2-enoate (ethyl crotonate) can undergo allylic bromination using a reagent like N-bromosuccinimide (NBS) to introduce a bromine atom at the 4-position, yielding ethyl (E)-4-bromo-2-butenoate, a key precursor for the Williamson ether synthesis. researchgate.net

Exploration of Novel Synthetic Routes

Modern synthetic chemistry seeks to improve upon classical methods by developing more efficient, selective, and environmentally benign processes. For ethyl (E)-4-(2-nitrophenoxy)-2-butenoate, this involves exploring transition metal-catalyzed couplings, electrochemical methods, and multi-component reactions.

Transition metal catalysis offers powerful alternatives to the classical SN2-type etherification, often proceeding under milder conditions and with broader substrate scope.

The Ullmann condensation , a copper-catalyzed reaction, is a classic method for forming aryl ethers, though it traditionally requires harsh conditions. Modern variations have been developed that use ligands to facilitate the reaction under milder temperatures. A copper-catalyzed coupling of 2-nitrophenol with ethyl (E)-4-halo-2-butenoate represents a viable, albeit older, transition-metal-catalyzed approach. researchgate.net

The Buchwald-Hartwig C-O cross-coupling reaction is a more contemporary and highly versatile palladium-catalyzed method for forming aryl ethers. chem-station.comorganic-chemistry.org This reaction couples aryl halides or triflates with alcohols or phenols. wikipedia.org It is noted for its exceptional functional group tolerance, and specialized phosphine ligands have been developed to enhance catalytic activity. wikipedia.org The synthesis of the target molecule could be achieved by coupling 2-nitrophenyl bromide or iodide with ethyl (E)-4-hydroxy-2-butenoate. Significantly, research has demonstrated the feasibility of Buchwald-Hartwig couplings on nitro-substituted arenes, indicating the nitro group is compatible with these catalytic systems. researchgate.net This method can serve as a milder and more efficient alternative to the Ullmann condensation. wikipedia.org

| Reaction | Aryl Source | Alcohol/Phenol Source | Catalyst System | Key Advantage |

| Ullmann Condensation | 2-Nitrophenol | Ethyl (E)-4-halo-2-butenoate | Cu catalyst, Base | Established method for C(aryl)-O bond formation |

| Buchwald-Hartwig Coupling | 2-Nitrophenyl halide | Ethyl (E)-4-hydroxy-2-butenoate | Pd catalyst, Phosphine ligand, Base | High functional group tolerance, mild conditions |

Electrochemical methods, which use electrical current to drive chemical reactions, are emerging as a green and powerful tool in organic synthesis. nih.gov These methods can offer unique reactivity and avoid the use of stoichiometric chemical oxidants or reductants. For the synthesis of ethers, electrochemical strategies can proceed through mechanisms like the difunctionalization of alkenes or direct C-H functionalization. rsc.org Anodic oxidation can be used to generate reactive intermediates that lead to C-O bond formation. nih.govnih.gov A potential electrochemical route to ethyl (E)-4-(2-nitrophenoxy)-2-butenoate could involve the anodic oxidation of 2-nitrophenol to a phenoxy radical or cation, which is then trapped by an ethyl 2-butenoate derivative.

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. tcichemicals.comnih.gov MCRs are prized for their atom economy, step efficiency, and ability to rapidly generate molecular complexity. tcichemicals.com While no specific MCR has been reported for the direct synthesis of ethyl (E)-4-(2-nitrophenoxy)-2-butenoate, a hypothetical MCR could be designed. For example, a reaction involving 2-nitrophenol, glyoxal, and an ethyl acetate-derived nucleophile under the right catalytic conditions could potentially assemble the core structure in a single pot. The development of such a process would represent a significant advancement in synthetic efficiency.

Cascade reactions, where a single event triggers a sequence of intramolecular transformations, are also a hallmark of modern synthesis. The target molecule itself can be a precursor in such processes. For instance, phenoxy butenoate structures are known to be precursors for the synthesis of chromenes via transition-metal-catalyzed cascade reactions involving addition and cyclization. msu.edu This highlights the potential of the target compound as an intermediate for further molecular complexity.

Horner-Wadsworth-Emmons (HWE) and Wittig Chemistry Applications

The construction of the α,β-unsaturated ester moiety within ethyl (E)-4-(2-nitrophenoxy)-2-butenoate is strategically achieved through carbon-carbon double bond forming reactions, most notably the Horner-Wadsworth-Emmons (HWE) and Wittig reactions. These methodologies are cornerstones of modern organic synthesis for the stereoselective formation of alkenes from carbonyl compounds. Both reactions offer a reliable pathway to the target compound, with a strong thermodynamic preference for the formation of the more stable (E)-isomer, which is a critical aspect of the desired product's geometry.

The general synthetic strategy involves the reaction of a stabilized phosphorus reagent with an appropriate aldehyde precursor, namely 2-(2-nitrophenoxy)acetaldehyde. The stabilized phosphorus reagent in the HWE reaction is a phosphonate carbanion, typically generated from triethyl phosphonoacetate, while in the Wittig reaction, it is a phosphonium (B103445) ylide, such as (ethoxycarbonylmethylene)triphenylphosphorane.

Synthesis of the Aldehyde Precursor: 2-(2-nitrophenoxy)acetaldehyde

A critical prerequisite for the application of HWE and Wittig chemistry is the availability of the aldehyde precursor, 2-(2-nitrophenoxy)acetaldehyde. This compound can be synthesized through several reliable methods.

One common approach involves the nucleophilic substitution of a bromoacetaldehyde (B98955) acetal (B89532) with 2-nitrophenol. The reaction of 2-nitrophenol with bromoacetaldehyde diethyl acetal in the presence of a base like potassium carbonate affords 2-(2-nitrophenoxy)acetaldehyde diethyl acetal. Subsequent acidic hydrolysis of the acetal protecting group yields the desired aldehyde.

Alternatively, 2-(2-nitrophenoxy)acetaldehyde can be prepared from 2-(2-nitrophenoxy)ethanol (B98272). This alcohol precursor can be synthesized by the reaction of 2-nitrophenol with ethylene (B1197577) carbonate or 2-chloroethanol. The subsequent oxidation of 2-(2-nitrophenoxy)ethanol to the corresponding aldehyde can be achieved using a variety of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, to prevent over-oxidation to the carboxylic acid.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate-stabilized carbanions. nih.gov These carbanions are generally more nucleophilic than their phosphonium ylide counterparts, often leading to higher yields and easier purification, as the dialkyl phosphate (B84403) byproduct is water-soluble. nih.gov

For the synthesis of ethyl (E)-4-(2-nitrophenoxy)-2-butenoate, the HWE reaction involves the deprotonation of triethyl phosphonoacetate with a suitable base to form the phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to 2-(2-nitrophenoxy)acetaldehyde. The resulting intermediate subsequently eliminates a dialkyl phosphate salt to form the desired α,β-unsaturated ester. A significant advantage of using a stabilized phosphonate like triethyl phosphonoacetate is the high stereoselectivity for the (E)-alkene. rsc.orgoup.comresearchgate.net

The reaction conditions for the HWE synthesis are generally mild and can be adapted to the specific substrate. A variety of bases and solvent systems can be employed to optimize the reaction yield and selectivity.

Table 1: Representative Conditions for Horner-Wadsworth-Emmons Reaction

| Entry | Aldehyde | Phosphonate Reagent | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |

| 1 | 2-(2-nitrophenoxy)acetaldehyde | Triethyl phosphonoacetate | NaH | THF | 0 to 25 | High | >95:5 |

| 2 | 2-(2-nitrophenoxy)acetaldehyde | Triethyl phosphonoacetate | K₂CO₃ | DMF | 25 | Good | >95:5 |

| 3 | 2-(2-nitrophenoxy)acetaldehyde | Triethyl phosphonoacetate | LiOH | THF/H₂O | 25 | High | >95:5 |

| 4 | Analogous aryloxyacetaldehyde | Triethyl phosphonoacetate | DBU | Acetonitrile | 25 | High | >95:5 |

Wittig Reaction

The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides. tcichemicals.com For the preparation of ethyl (E)-4-(2-nitrophenoxy)-2-butenoate, a stabilized ylide, (ethoxycarbonylmethylene)triphenylphosphorane, is employed. This ylide can be prepared by the reaction of triphenylphosphine with ethyl bromoacetate, followed by deprotonation with a base.

The reaction of (ethoxycarbonylmethylene)triphenylphosphorane with 2-(2-nitrophenoxy)acetaldehyde proceeds via a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction. tcichemicals.com When a stabilized ylide is used, the Wittig reaction typically shows high selectivity for the (E)-isomer. researchgate.net

Table 2: Representative Conditions for Wittig Reaction

| Entry | Aldehyde | Wittig Reagent | Base for Ylide Generation | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |

| 1 | 2-(2-nitrophenoxy)acetaldehyde | Ph₃P=CHCO₂Et | NaH | THF | 0 to 25 | Good | >90:10 |

| 2 | 2-(2-nitrophenoxy)acetaldehyde | Ph₃P=CHCO₂Et | NaOEt | Ethanol | 25 | Good | >90:10 |

| 3 | 2-(2-nitrophenoxy)acetaldehyde | Ph₃P=CHCO₂Et | K₂CO₃ | DCM | 25 | Moderate to Good | >90:10 |

| 4 | Analogous aryloxyacetaldehyde | Ph₃P=CHCO₂Et | n-BuLi | THF | -78 to 25 | Good | >90:10 |

Spectroscopic and Structural Elucidation Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR are essential for assigning the carbon skeleton and the stereochemistry of the double bond.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The key feature for stereochemical assignment is the coupling constant (J-value) between the two vinylic protons (H-2 and H-3). A large coupling constant, typically in the range of 12-18 Hz, is definitive for an (E)- or trans-configuration across the double bond.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The chemical shifts are indicative of the electronic environment of each carbon, with carbonyl and aromatic carbons appearing downfield. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. magritek.com

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for Ethyl (E)-4-(2-nitrophenoxy)-2-butenoate

| Assignment | Predicted ¹H NMR Data (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Predicted ¹³C NMR Data (δ, ppm) |

| -O-CH₂-CH₃ | 1.25-1.35 | Triplet (t) | ~7.1 | 14.2 |

| -O-CH₂ -CH₃ | 4.15-4.25 | Quartet (q) | ~7.1 | 60.5 |

| CH =CH-CO | 6.10-6.20 | Doublet (d) | ~15.7 | 122.0 |

| CH=CH -CO | 6.95-7.05 | Doublet of Triplets (dt) | ~15.7, ~4.0 | 144.5 |

| Ar-O-CH₂ -CH | 4.80-4.90 | Doublet (d) | ~4.0 | 68.0 |

| C=O | - | - | - | 166.0 |

| Aromatic C-H | 7.00-7.90 | Multiplets (m) | - | 115-140 |

| Aromatic C-O | - | - | - | ~152 |

| Aromatic C-NO₂ | - | - | - | ~141 |

Vibrational Spectroscopy (Infrared) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The spectrum for ethyl (E)-4-(2-nitrophenoxy)-2-butenoate is expected to display several characteristic absorption bands confirming its structure.

Key expected absorptions include a strong peak for the ester carbonyl (C=O) stretch, characteristic peaks for the nitro group (N-O) symmetric and asymmetric stretches, and bands corresponding to the carbon-carbon double bond (C=C) and ether (C-O-C) linkages. The presence of both aromatic and aliphatic C-H bonds would also be confirmed by their respective stretching vibrations.

Table 2: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100-3000 | Medium |

| Alkene =C-H | Stretch | 3050-3020 | Medium |

| Aliphatic C-H | Stretch | 3000-2850 | Medium |

| Ester C=O | Stretch | ~1725 | Strong |

| Alkene C=C | Stretch | ~1650 | Medium |

| Aromatic C=C | Stretch | ~1600, ~1475 | Medium |

| Nitro N-O | Asymmetric Stretch | ~1525 | Strong |

| Nitro N-O | Symmetric Stretch | ~1350 | Strong |

| Ether C-O-C | Asymmetric Stretch | ~1250 | Strong |

| Ester C-O | Stretch | ~1175 | Strong |

Mass Spectrometry (MS and HRMS) for Molecular Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For ethyl (E)-4-(2-nitrophenoxy)-2-butenoate (C₁₂H₁₃NO₅), the calculated monoisotopic mass is 251.0794 Da. High-Resolution Mass Spectrometry (HRMS) would be employed to confirm this exact mass, thereby verifying the molecular formula. The mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺), along with fragment ions corresponding to the loss of substructures like the ethoxy group (-OC₂H₅) or cleavage of the ether bond. For a similar compound, ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate, the [M+H]⁺ ion was successfully detected via HRMS. researchgate.net

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. magritek.com This technique is particularly useful for analyzing compounds containing chromophores, which are light-absorbing functional groups.

The primary chromophores in ethyl (E)-4-(2-nitrophenoxy)-2-butenoate are the 2-nitrophenoxy group and the conjugated α,β-unsaturated ester system. The presence of the nitro group on the aromatic ring, in conjugation with the phenoxy ether and the butenoate system, is expected to result in strong absorption maxima (λmax) in the ultraviolet region of the electromagnetic spectrum. Conjugation shifts the absorption to longer wavelengths, and the exact λmax can provide information about the extent and nature of the conjugated system. libretexts.org

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is a premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of ethyl (E)-4-(2-nitrophenoxy)-2-butenoate can be grown, this method would provide unambiguous confirmation of its molecular structure.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles, confirming the (E)-stereochemistry of the double bond and revealing the conformation of the flexible ether linkage in the solid state. Furthermore, it would provide details on the crystal packing and intermolecular interactions. While no crystal structure has been published for the title compound, a study on the closely related ethyl (E)-4-(2-formylphenoxy)but-2-enoate demonstrated the utility of this technique, revealing its monoclinic crystal system and detailed atomic coordinates.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is crucial for verifying the empirical formula and assessing the purity of a synthesized sample. The structures of related nitrophenoxy butenoates have been confirmed with this method. researchgate.net

For a compound with the molecular formula C₁₂H₁₃NO₅, the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis are expected to match these theoretical percentages to within ±0.4% for the sample to be considered pure.

Table 3: Calculated Elemental Composition

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 57.37% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 5.22% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.58% |

| Oxygen | O | 15.999 | 5 | 79.995 | 31.84% |

| Total | 251.238 | 100.00% |

Chromatographic Techniques for Purity and Separation (e.g., HPLC, GLC)

Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile organic compounds. For ethyl (E)-4-(2-nitrophenoxy)-2-butenoate, a reverse-phase HPLC method, likely using a C18 column with a mobile phase such as acetonitrile and water, would be employed. A pure sample would be expected to elute as a single, sharp peak at a characteristic retention time. Purity is typically assessed by the area percentage of the main peak.

Gas-Liquid Chromatography (GLC): Also known as Gas Chromatography (GC), this technique is suitable for compounds that are volatile and thermally stable. If the title compound meets these criteria, GLC could be used to assess its purity, where a pure sample would again be represented by a single major peak.

Mechanistic Investigations of Reaction Pathways

Elucidation of Reaction Mechanisms for Synthesis and Transformations

The synthesis and subsequent transformations of ethyl (E)-4-(2-nitrophenoxy)-2-butenoate have been investigated to understand the underlying reaction pathways. A key transformation of this compound is its conversion into 1,4-benzoxazine derivatives, which involves a multi-step reaction sequence.

The primary synthesis of ethyl (E)-4-(2-nitrophenoxy)-2-butenoate involves the reaction of a suitable precursor with 2-nitrophenol (B165410). The "E" configuration of the double bond is a crucial stereochemical feature of the starting material.

A significant transformation of this butenoate is its reductive cyclization. The mechanism for this process proceeds as follows:

Reduction of the Nitro Group : The process is initiated by the reduction of the nitro group (-NO₂) on the phenyl ring to an amino group (-NH₂). This is typically achieved using a reducing agent like iron powder in an acidic medium, such as glacial acetic acid.

Intramolecular Michael Addition : Following the formation of the amine intermediate, an intramolecular cyclization occurs. The newly formed amino group acts as a nucleophile and attacks the electron-deficient β-carbon of the α,β-unsaturated ester system in a Michael addition reaction. This conjugate addition is favored and leads to the formation of a six-membered ring, characteristic of the 1,4-benzoxazine core structure. researchgate.net

Tautomerization and Isomerization : The cyclization product, ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate, shows a change in the stereochemistry of the double bond from (E) in the starting material to (Z) in the final product. researchgate.net This suggests that the reaction pathway allows for isomerization to achieve the thermodynamically more stable product.

This reductive cyclization is a classic example of a "six-exo-rig" ring closure, which is generally kinetically and thermodynamically favored over other potential cyclization pathways. researchgate.net

| Step | Description | Reagents/Conditions | Key Mechanistic Feature |

|---|---|---|---|

| 1 | Nitro Group Reduction | Iron powder, glacial acetic acid, heat | Formation of an amine intermediate |

| 2 | Intramolecular Cyclization | Spontaneous after reduction | Nucleophilic attack of the amine on the butenoate backbone (Michael Addition) |

Stereoselectivity Control and Maintenance in Butenoate Chemistry

Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical aspect of butenoate chemistry. numberanalytics.com The configuration of the double bond in ethyl (E)-4-(2-nitrophenoxy)-2-butenoate is central to its reactivity and the stereochemistry of its products.

The synthesis of the starting material itself is designed to produce the (E)-isomer selectively. The "E" configuration refers to the arrangement of substituents on the C2-C3 double bond, where the higher priority groups are on opposite sides. This specific geometry is crucial as it positions the molecule correctly for subsequent intramolecular reactions.

During the reductive cyclization to form the 1,4-benzoxazine derivative, a notable change in stereochemistry occurs. The starting butenoate has an (E)-configuration, but the resulting product, ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate, possesses a (Z)-configuration for the exocyclic double bond. researchgate.net This indicates that while the initial stereochemistry is controlled, the reaction mechanism facilitates an isomerization to the (Z)-isomer. This stereoconvergence likely occurs to relieve steric strain and achieve a more stable final structure. The selectivity in this transformation arises from the energetic differences in the pathways leading to the different isomers. wikipedia.org

The maintenance of a specific stereochemistry is therefore not absolute throughout the reaction sequence. Instead, the initial (E)-configuration is essential for the intramolecular cyclization to proceed efficiently, while the final product adopts the thermodynamically preferred (Z)-configuration.

Studies on Reaction Intermediates and Transition States

The mechanistic pathway for the transformation of ethyl (E)-4-(2-nitrophenoxy)-2-butenoate into 1,4-benzoxazines involves several key reaction intermediates and transition states. While direct spectroscopic observation of these transient species is challenging, their existence can be inferred from the reaction mechanism and products.

Reaction Intermediates:

Amine Intermediate : The first stable intermediate formed is ethyl (E)-4-(2-aminophenoxy)-2-butenoate. This results from the reduction of the nitro group. This species contains both the nucleophilic amine group and the electrophilic Michael acceptor required for the subsequent cyclization.

Enolate Intermediate : During the intramolecular Michael addition, the nucleophilic attack of the amino group onto the β-carbon of the butenoate system leads to the formation of a cyclic enolate intermediate. This intermediate is highly reactive and quickly undergoes protonation to form the final product.

Transition States: The reaction proceeds through high-energy transition states. The rate-determining step is likely either the reduction of the nitro group or the subsequent C-N bond formation during cyclization. The transition state for the cyclization step would involve the simultaneous approach of the amine's nitrogen atom to the β-carbon, with a corresponding rehybridization of the involved carbon atoms from sp² to sp³. The geometry of this transition state is crucial for determining the stereochemical outcome of the reaction. The preference for a "six-exo-rig" closure suggests a well-organized, chair-like transition state that minimizes steric hindrance and orbital overlap, leading to the efficient formation of the six-membered ring. researchgate.net

Isotopic Labeling and Deuteration Studies for Mechanistic Insights

Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction and to probe reaction mechanisms, particularly for identifying rate-determining steps through the kinetic isotope effect (KIE). researchgate.netnih.gov

While specific isotopic labeling studies on ethyl (E)-4-(2-nitrophenoxy)-2-butenoate are not detailed in the available literature, the potential applications of such methods can be outlined for its known transformations.

Deuterium (B1214612) Labeling : To investigate the proton transfer steps in the final tautomerization to the benzoxazine (B1645224) product, the reaction could be carried out in a deuterated solvent like acetic acid-d₄. By analyzing the position of deuterium incorporation in the final product using techniques like NMR spectroscopy or mass spectrometry, the exact mechanism of protonation of the enolate intermediate could be determined.

¹³C and ¹⁵N Labeling : Synthesizing the butenoate with ¹³C at specific positions (e.g., the α or β carbons of the double bond) or using ¹⁵N-labeled 2-nitrophenol would allow for the unambiguous tracking of the carbon skeleton and the nitrogen atom during the cyclization. This could confirm that the reaction is indeed intramolecular and provide insights into any potential rearrangement processes.

Kinetic Isotope Effect (KIE) : By replacing a hydrogen atom with a deuterium atom at a position involved in bond-breaking in the rate-determining step, a change in the reaction rate (a KIE) can be observed. nih.gov For example, if the deprotonation of the newly formed amino group is part of the rate-determining step, a KIE would be expected upon using a deuterated amine.

Such studies would provide definitive evidence for the proposed intermediates and transition states in the transformation of ethyl (E)-4-(2-nitrophenoxy)-2-butenoate. nih.gov

Solvent and Catalyst Effects on Reaction Outcomes

The choice of solvent and catalyst plays a pivotal role in directing the outcome of reactions involving ethyl (E)-4-(2-nitrophenoxy)-2-butenoate. These factors can influence reaction rates, yields, and even the mechanistic pathway.

In the documented reductive cyclization to form 1,4-benzoxazines, the reaction system utilizes specific components whose effects are crucial:

Solvent (Glacial Acetic Acid) : Glacial acetic acid serves a dual purpose. Firstly, it acts as the solvent, dissolving the reactants to allow the reaction to proceed in the liquid phase. Secondly, and more importantly, it provides the acidic environment necessary for the reduction of the nitro group by iron powder. The protons from the acid are consumed during the reduction process. Its protic nature also facilitates the protonation of the enolate intermediate formed during the cyclization step. researchgate.net

Catalyst/Reagent (Iron Powder) : Iron powder in the presence of an acid is a classic and effective reducing agent for converting aromatic nitro groups to amines. Iron acts as the electron donor in this redox reaction. The choice of iron is significant as it is inexpensive and effective, and the reaction conditions are relatively mild. researchgate.net

Temperature : The reaction is conducted with heating (e.g., at 115 °C), indicating that thermal energy is required to overcome the activation energy barrier for the reaction, likely for the initial reduction step. researchgate.net

The selection of this specific solvent-reagent system is tailored to achieve the desired transformation efficiently. Using a different solvent, such as an aprotic one, would necessitate a different reducing agent (e.g., catalytic hydrogenation with H₂/Pd-C) and could alter the reaction profile. Similarly, the choice of a base or a different catalyst could potentially favor alternative reaction pathways, such as intermolecular reactions or decomposition.

| Component | Type | Function | Impact on Outcome |

|---|---|---|---|

| Glacial Acetic Acid | Solvent/Reagent | Provides acidic medium for reduction; proton source | Enables the use of iron powder as a reducing agent and facilitates final product formation. |

| Iron Powder | Reagent/Reducing Agent | Reduces the nitro group to an amine | Initiates the reaction sequence by forming the key amine intermediate. |

| Heat (115 °C) | Condition | Provides activation energy | Increases the reaction rate to achieve a reasonable yield in a short time. |

Referenced Compounds

| Compound Name |

|---|

| ethyl (E)-4-(2-nitrophenoxy)-2-butenoate |

| 2-nitrophenol |

| ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate |

| ethyl (E)-4-(2-aminophenoxy)-2-butenoate |

| acetic acid-d₄ |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of molecules. mdpi.com By optimizing the molecular geometry, DFT calculations can determine the most stable three-dimensional arrangement of atoms, providing data on bond lengths, bond angles, and dihedral angles. researchgate.netarxiv.org For compounds like ethyl (E)-4-(2-nitrophenoxy)-2-butenoate, a common approach involves using the B3LYP functional with a basis set such as 6-311G+(d,p) or 6-31G(d,p). elsevierpure.comnih.govresearchgate.net

The geometry optimization process iteratively adjusts the atomic coordinates to find the minimum energy conformation. mdpi.com For the title compound, calculations on analogous structures, such as nitro derivatives of ethyl (2E)-2-cyano-3-phenylprop-2-enoate, show that the optimized geometry often aligns well with experimental data from X-ray diffraction. researchgate.net The planarity of the phenyl ring and the conformation of the ethyl butenoate chain are key structural features determined through these calculations.

Beyond geometry, DFT is used to calculate various electronic properties. The molecular electrostatic potential (MEP) map, for instance, illustrates the charge distribution and is crucial for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov In nitro-aromatic compounds, the region around the nitro group is typically characterized by a negative potential (electrophilic center), while other parts of the molecule may show positive potential. nih.gov

Table 1: Representative Geometric Parameters Calculated via DFT for Analogs of Ethyl (E)-4-(2-nitrophenoxy)-2-butenoate Data is illustrative and based on computational studies of structurally similar nitro-aromatic and butenoate compounds.

| Parameter | Bond/Angle | Typical Calculated Value | Reference |

| Bond Length | C=C (butenoate) | 1.34 Å | researchgate.net |

| C=O (ester) | 1.21 Å | materialsciencejournal.org | |

| C-O (ether) | 1.38 Å | materialsciencejournal.org | |

| N-O (nitro) | 1.23 Å | nih.gov | |

| Bond Angle | C=C-C | ~120° | researchgate.net |

| O-N-O | ~125° | nih.gov | |

| Dihedral Angle | C-O-C-C | Varies with conformation | researchgate.net |

Frontier Molecular Orbital (FMO) Analysis, including HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govedu.krd A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govedu.krd

For nitro-aromatic compounds, the HOMO is often distributed over the phenyl ring and the ether linkage, while the LUMO is typically localized on the nitro group due to its strong electron-withdrawing nature. This distribution dictates how the molecule interacts with other reagents. researchgate.net DFT calculations are widely used to determine the energies of these orbitals. researchgate.netscispace.com Studies on similar molecules provide insight into the expected values for ethyl (E)-4-(2-nitrophenoxy)-2-butenoate. materialsciencejournal.org

Table 2: Representative FMO Energies and HOMO-LUMO Gaps for Structurally Related Nitro-Aromatic Compounds Values are calculated using DFT methods and are illustrative for the title compound.

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

| Nitro-thiophenyl-pyrrolo-quinoxaline | -6.34 | -3.12 | 3.22 | nih.gov |

| Nitrophenyl-pyran-carboxylate | -7.06 | -2.54 | 4.52 | materialsciencejournal.org |

| Nitro-aromatic compounds | Varies | Varies | 3.8 - 4.6 | scholarsresearchlibrary.comscholarsresearchlibrary.com |

Analysis of Intermolecular Interactions: Hirshfeld Surface Analysis and Energy Frameworks

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions that stabilize a molecule's crystal packing. nih.govresearchgate.net The Hirshfeld surface of a molecule is defined as the region where the electron distribution of the molecule is greater than that of all other molecules in the crystal. mdpi.com By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of close contact, which are indicative of intermolecular interactions such as hydrogen bonds. iucr.org

The analysis is complemented by 2D fingerprint plots, which summarize the intermolecular contacts by plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). researchgate.net For molecules containing nitro, ether, and ester groups, the most significant contributions to the crystal packing are expected to come from H···H, O···H/H···O, and C···H/H···C contacts. elsevierpure.commdpi.com

Energy frameworks are a further visualization tool that quantifies the interaction energies between molecular pairs within the crystal lattice. researchgate.net These frameworks represent the electrostatic and dispersion components of the total interaction energy as cylinders connecting the centroids of interacting molecules, with the cylinder radius being proportional to the interaction strength. nih.govmdpi.com In many organic molecular crystals, dispersion forces are the dominant stabilizing component. elsevierpure.commdpi.com

Table 3: Typical Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for Nitro-Containing Organic Crystals Data is illustrative and based on studies of analogous compounds.

| Contact Type | Percentage Contribution (%) | Reference |

| H···H | 33 - 44 | elsevierpure.comresearchgate.net |

| O···H / H···O | 28 - 32 | elsevierpure.comiucr.org |

| C···H / H···C | 14 - 15 | elsevierpure.com |

| C···C | 3 - 5 | researchgate.net |

| N···H / H···N | 3 - 4 | elsevierpure.comresearchgate.net |

Reaction Pathway Modeling and Energy Profile Calculations

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the potential energy at each point along the reaction coordinate, an energy profile can be constructed, which provides quantitative information about the reaction's feasibility and kinetics.

A relevant reaction for ethyl (E)-4-(2-nitrophenoxy)-2-butenoate is the intramolecular cyclization to form a 1,4-benzoxazine derivative. This type of reaction is documented for similar substrates, where the nitro group is first reduced to an amine, which then undergoes an intramolecular Michael addition. researchgate.net

Theoretical modeling of this pathway using DFT would involve:

Geometry Optimization: Calculating the stable structures of the reactant (the amino-substituted intermediate), any reaction intermediates, and the final benzoxazine (B1645224) product.

Transition State Search: Locating the transition state structure for the key bond-forming step (the cyclization). This is a first-order saddle point on the potential energy surface.

This analysis would reveal whether the reaction is kinetically favorable (low activation energy) and thermodynamically driven (product is more stable than the reactant). While specific calculations for the title compound are not available, this methodology is standard for studying reaction mechanisms in organic chemistry. researchgate.net

Spectroscopic Property Prediction through Computational Methods

Computational methods can accurately predict various spectroscopic properties, providing a powerful tool for structural confirmation when compared with experimental data. researchgate.net DFT is used to calculate vibrational frequencies (IR and Raman spectra), while Time-Dependent DFT (TD-DFT) is the workhorse for predicting electronic absorption spectra (UV-Vis). qnl.qayoutube.com

For IR spectra prediction, a frequency calculation is performed on the optimized geometry of the molecule. This yields a set of vibrational modes and their corresponding frequencies and intensities. The calculated frequencies are often systematically scaled to account for anharmonicity and other approximations inherent in the method. nih.gov

For UV-Vis spectra, TD-DFT calculations provide the vertical excitation energies from the ground state to various excited states, along with the oscillator strengths for these transitions. qnl.qaresearchgate.net These values correspond to the absorption maxima (λ_max) and the intensity of the absorption bands. For nitro-aromatic compounds, characteristic absorptions are often related to n → π* and π → π* electronic transitions. elsevierpure.com The solvent environment can also be modeled to predict solvatochromic shifts. qnl.qa

Table 4: Representative Predicted Spectroscopic Data Based on Analogs Data is illustrative and based on computational studies of structurally similar compounds.

| Spectroscopy Type | Feature | Predicted Wavenumber/Wavelength | Reference |

| IR Spectroscopy | C=O Stretch (ester) | ~1700-1730 cm⁻¹ | materialsciencejournal.org |

| C=C Stretch (alkene) | ~1640-1660 cm⁻¹ | materialsciencejournal.org | |

| NO₂ Asymmetric Stretch | ~1520-1550 cm⁻¹ | nih.gov | |

| NO₂ Symmetric Stretch | ~1340-1360 cm⁻¹ | nih.gov | |

| UV-Vis Spectroscopy | π → π* transition | ~300-360 nm | elsevierpure.commaterialsciencejournal.org |

Chemical Reactivity and Derivatization Strategies

Reactions Involving the α,β-Unsaturated Ester Moiety

The α,β-unsaturated ester portion of ethyl (E)-4-(2-nitrophenoxy)-2-butenoate is an electrophilic system that readily participates in several types of addition and transformation reactions. The conjugation of the carbon-carbon double bond with the carbonyl group of the ester creates a Michael acceptor, susceptible to nucleophilic attack at the β-carbon.

Conjugate Additions (Michael Additions)

The Michael addition, or conjugate 1,4-addition, is a cornerstone reaction for α,β-unsaturated carbonyl compounds. wikipedia.org In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the butenoate chain, driven by the formation of a more stable C-C single bond. masterorganicchemistry.com For ethyl (E)-4-(2-nitrophenoxy)-2-butenoate, this reaction provides a powerful method for carbon-carbon and carbon-heteroatom bond formation.

The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the 1,4-adduct. adichemistry.com A variety of nucleophiles can act as Michael donors. masterorganicchemistry.com

Common Michael Donors and Expected Products:

| Michael Donor | Nucleophile Type | Expected Product Structure |

| Diethyl malonate | Carbon Nucleophile | Diethyl 2-(3-ethoxycarbonyl-4-(2-nitrophenoxy)butyl)malonate |

| Nitromethane | Carbon Nucleophile | Ethyl 5-nitro-4-(2-nitrophenoxymethyl)pentanoate |

| Aniline (B41778) | Nitrogen Nucleophile | Ethyl 3-(phenylamino)-4-(2-nitrophenoxy)butanoate |

| Thiophenol | Sulfur Nucleophile | Ethyl 3-(phenylthio)-4-(2-nitrophenoxy)butanoate |

Research on similar α,β-unsaturated esters demonstrates that stabilized carbanions, such as those derived from malonic esters or β-keto esters, are particularly effective for these additions, typically catalyzed by a base like sodium ethoxide. libretexts.org The reaction with diethyl malonate, for instance, would yield a 1,5-dicarbonyl compound derivative, a versatile intermediate for further synthesis. researchgate.netnih.gov

Cycloaddition Reactions

The electron-deficient double bond in ethyl (E)-4-(2-nitrophenoxy)-2-butenoate makes it a competent dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orglibretexts.org This pericyclic reaction involves the concerted interaction of the 4 π-electrons of a conjugated diene with the 2 π-electrons of the dienophile to form a six-membered ring. sigmaaldrich.com

The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, a condition met by the ester functionality in the target molecule. organic-chemistry.orgmychemblog.com The reaction proceeds through a cyclic transition state, and the stereochemistry of the reactants is retained in the cyclohexene (B86901) product. libretexts.org

Potential Diels-Alder Reactions:

| Diene | Expected Product |

| 1,3-Butadiene | Ethyl 3-(2-nitrophenoxymethyl)cyclohex-4-ene-1-carboxylate |

| Cyclopentadiene (B3395910) | Ethyl 2-(2-nitrophenoxymethyl)bicyclo[2.2.1]hept-5-ene-3-carboxylate |

| Anthracene | Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate derivative |

The reaction with a cyclic diene like cyclopentadiene would result in the formation of a bicyclic adduct. The stereochemical outcome of these reactions typically favors the endo product due to secondary orbital interactions in the transition state. organic-chemistry.org

Hydrogenation and Reduction Pathways

The α,β-unsaturated system can be selectively reduced to the corresponding saturated ester, ethyl 4-(2-nitrophenoxy)butanoate. This transformation requires careful selection of reagents to avoid the simultaneous reduction of the nitro group or the ester carbonyl.

Catalytic hydrogenation is a common method. While powerful reducing agents would affect other functional groups, specific catalysts can achieve chemoselectivity. For instance, palladium on carbon (Pd/C) has been used for the selective hydrogenation of the C=C bond in exocyclic α,β-unsaturated ketones. researchgate.net Another effective method is catalytic transfer hydrogenation, which uses a hydrogen donor like isopropanol (B130326) or formic acid in place of hydrogen gas, often providing enhanced selectivity. organic-chemistry.orgrsc.org This method has been shown to be compatible with nitro groups and esters under certain conditions. organic-chemistry.org

Selective Reduction Methods:

| Reagent/Catalyst System | Hydrogen Source | Product |

| H₂, Pd/C (controlled conditions) | H₂ Gas | Ethyl 4-(2-nitrophenoxy)butanoate |

| [Ir(cod)Cl]₂, dppp, Cs₂CO₃ | Isopropanol | Ethyl 4-(2-nitrophenoxy)butanoate |

| B(C₆F₅)₃, PMHS | Polymethylhydrosiloxane | Ethyl 4-(2-nitrophenoxy)butanoate |

It is crucial to avoid conditions that would lead to the reduction of the nitro group, which is generally more susceptible to reduction by catalytic hydrogenation than the ester group. tue.nl

Hydrolysis and Transesterification Reactions

The ethyl ester functionality can undergo nucleophilic acyl substitution, primarily through hydrolysis or transesterification.

Hydrolysis is the cleavage of the ester bond by water to yield the corresponding carboxylic acid, (E)-4-(2-nitrophenoxy)-2-butenoic acid, and ethanol. libretexts.orglibretexts.org This reaction can be catalyzed by either acid or base. chemguide.co.uk

Acid-catalyzed hydrolysis : This is a reversible reaction, typically carried out by heating the ester with an excess of water and a strong acid catalyst (e.g., H₂SO₄ or HCl). chemguide.co.uk

Base-catalyzed hydrolysis (Saponification) : This reaction is irreversible and is carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). The initial product is the sodium salt of the carboxylic acid. libretexts.orgchemguide.co.uk Subsequent acidification is required to isolate the free carboxylic acid.

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from a different alcohol. masterorganicchemistry.com This equilibrium-driven reaction can also be catalyzed by either an acid or a base. masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is typically used in large excess as the solvent. For example, heating ethyl (E)-4-(2-nitrophenoxy)-2-butenoate in methanol (B129727) with an acid catalyst would produce methyl (E)-4-(2-nitrophenoxy)-2-butenoate and ethanol. researchgate.net

Transformations of the Nitrophenyl Group

The nitro group on the aromatic ring is a versatile functional group that can be transformed, most commonly through reduction.

Electrophilic and Nucleophilic Aromatic Substitutions

The reactivity of the aromatic ring in ethyl (E)-4-(2-nitrophenoxy)-2-butenoate is profoundly influenced by the presence of the nitro group (-NO₂), a potent electron-withdrawing group. This group significantly deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) by reducing its electron density. Any electrophilic attack would be directed to the meta positions (C4 and C6) relative to the nitro group, as these positions are less deactivated than the ortho and para positions. However, due to the strong deactivating effect, forcing conditions, such as high temperatures and strong acids, would be necessary to achieve any substitution.

Conversely, the electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This is particularly true for positions ortho and para to the nitro group. In the case of ethyl (E)-4-(2-nitrophenoxy)-2-butenoate, the carbon atom bearing the ether linkage (C1) is ortho to the nitro group, making it susceptible to nucleophilic attack. A strong nucleophile could displace the entire -(OCH₂CH=CHCOOEt) group. Furthermore, the hydrogen atoms at the C3, C5, and C6 positions are also activated towards nucleophilic attack, potentially leading to substitution or addition products.

The relative directing effects of the substituents on the aromatic ring are summarized in the table below.

| Position | Substituent | Effect on Electrophilic Aromatic Substitution | Effect on Nucleophilic Aromatic Substitution |

| C1 | -O-R | Activating, ortho/para directing | - |

| C2 | -NO₂ | Deactivating, meta directing | Activating, ortho/para directing |

Reactions at the Phenoxy Ether Linkage

The phenoxy ether linkage in ethyl (E)-4-(2-nitrophenoxy)-2-butenoate represents another key site for chemical transformations, including cleavage and rearrangements.

Ether Cleavage Reactions

The cleavage of the C-O bond of the phenoxy ether can be achieved under harsh conditions, typically involving strong acids such as hydrogen bromide (HBr) or hydrogen iodide (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of this aryl alkyl ether, the cleavage would exclusively yield 2-nitrophenol (B165410) and ethyl (E)-4-bromo-2-butenoate, as nucleophilic attack on the sp²-hybridized carbon of the aromatic ring is disfavored. The presence of the electron-withdrawing nitro group ortho to the ether linkage may facilitate this cleavage compared to unsubstituted phenoxy ethers.

Photoinduced Rearrangements and Cyclization Processes

The photochemistry of ortho-nitrobenzyl compounds is a well-studied area, and by analogy, ethyl (E)-4-(2-nitrophenoxy)-2-butenoate is expected to undergo characteristic photoinduced rearrangements. Upon irradiation with UV light, the excited nitro group can abstract a hydrogen atom from the benzylic-like methylene (B1212753) group of the butenoate chain. This intramolecular hydrogen transfer would generate a transient aci-nitro intermediate.

This intermediate is key to subsequent reactions. It can undergo cyclization and rearrangement to form a seven-membered ring, which can then cleave to release 2-nitrosophenol and an unsaturated aldehyde or a related species.

Furthermore, a related compound, ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate, has been shown to undergo a reductive cyclization. researchgate.net In this process, the nitro group is first reduced to an amine, which then participates in an intramolecular Michael addition to the α,β-unsaturated ester system, leading to the formation of a 1,4-benzoxazine derivative. researchgate.net A similar transformation can be envisioned for ethyl (E)-4-(2-nitrophenoxy)-2-butenoate.

| Reaction Type | Description | Potential Products |

| Photoinduced Rearrangement | Intramolecular H-abstraction by the excited nitro group followed by rearrangement. | 2-Nitrosophenol, unsaturated aldehyde derivatives |

| Reductive Cyclization | Reduction of the nitro group to an amine, followed by intramolecular cyclization. | 1,4-Benzoxazine derivatives |

Stereochemical Control and Isomerization (E/Z) of the Double Bond

The α,β-unsaturated ester moiety in ethyl (E)-4-(2-nitrophenoxy)-2-butenoate exists as the thermodynamically more stable (E)-isomer. However, isomerization to the (Z)-isomer can be induced under various conditions.

Photochemical isomerization is a common method for achieving E/Z isomerization of α,β-unsaturated systems. Upon absorption of light, the π-bond is temporarily broken, allowing for rotation around the C=C single bond, leading to a photostationary state mixture of (E) and (Z)-isomers.

Acid or base catalysis can also promote isomerization by facilitating the temporary formation of a species with a single bond between the α and β carbons, allowing for rotation. For example, addition of a nucleophile to the β-carbon can lead to a transient enolate where rotation is possible.

The table below summarizes potential methods for the E/Z isomerization of the double bond.

| Method | Conditions | Outcome |

| Photochemical | UV irradiation | Mixture of (E) and (Z) isomers |

| Acid Catalysis | Strong acid | Potential for isomerization |

| Base Catalysis | Strong base | Potential for isomerization |

Synthetic Utility As a Building Block in Complex Molecule Synthesis

Application in Heterocyclic Compound Synthesis

The unique arrangement of functional groups in ethyl (E)-4-(2-nitrophenoxy)-2-butenoate makes it an excellent precursor for various heterocyclic systems. The presence of the nitro group ortho to the ether linkage is particularly significant, as its reduction provides a nucleophilic amino group perfectly positioned for intramolecular cyclization reactions with the butenoate chain.

Formation of N-Hydroxy- and N-Alkoxyindoles

Ethyl (E)-4-(2-nitrophenoxy)-2-butenoate is a suitable precursor for the synthesis of N-hydroxy- and N-alkoxyindoles through base-mediated cyclization. nih.govresearchgate.net This transformation is analogous to the synthesis of indoles from related alkyl 2-(2-nitroaryl)-2-butenoates. nih.gov The reaction proceeds via an intramolecular nucleophilic attack initiated by a carbanion formed on the carbon adjacent to the ester group, which attacks the aromatic ring. Subsequent rearrangement and elimination lead to the formation of the indole (B1671886) core.

In a typical reaction sequence, treatment of the substrate with a strong base, such as sodium tert-pentoxide, can generate the N-hydroxyindole. nih.gov If an electrophile, like methyl iodide or benzyl (B1604629) bromide, is introduced after the initial base-mediated cyclization, the corresponding N-alkoxyindoles can be formed in a one-pot reaction. nih.govresearchgate.net The choice of base and electrophile allows for the synthesis of a variety of substituted indoles.

Another established route to indoles from ortho-nitro precursors is the Cadogan-Sundberg indole synthesis, which involves a reductive cyclization. nih.gov This reaction typically uses a trivalent phosphorus compound, like triethyl phosphite, to deoxygenate the nitro group, generating a reactive nitrene intermediate that cyclizes onto the adjacent alkene. nih.gov While originally developed for o-nitrostyrenes, the underlying principle of reductive cyclization is applicable to substrates like ethyl (E)-4-(2-nitrophenoxy)-2-butenoate.

Synthesis of 1,4-Benzoxazines and Pyrrolone Derivatives

The synthesis of 1,4-benzoxazine derivatives represents a significant application of this class of compounds. A closely related analogue, ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate, has been successfully converted into ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate. nih.govrsc.org This transformation is achieved through a reductive cyclization process. The nitro group is first reduced to an amine, typically using iron powder in acetic acid. nih.gov The resulting amino group then undergoes an intramolecular Michael addition to the α,β-unsaturated ester, leading to the formation of the six-membered benzoxazine (B1645224) ring. nih.gov

This method provides a direct route to functionalized 1,4-benzoxazine scaffolds, which are important heterocyclic systems in medicinal chemistry and materials science.

| Precursor | Reagents | Product | Yield (%) |

| Ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate | Fe, Acetic Acid | Ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate | Not specified |

Table 1: Synthesis of 1,4-Benzoxazine Derivative.

Furthermore, the butenoate framework is instrumental in the synthesis of pyrrolone derivatives (also known as pyrrol-2-ones). nih.govrsc.org For instance, the reaction of a related precursor, ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, with substituted anilines leads to the formation of 1-(substituted phenyl)-4-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. nih.gov This reaction proceeds via an initial N-alkylation followed by a C-amination/cyclization sequence. nih.gov This demonstrates the potential of the butenoate moiety within ethyl (E)-4-(2-nitrophenoxy)-2-butenoate to act as a synthon for building five-membered heterocyclic rings.

Preparation of Quinoline (B57606) Derivatives

While direct synthesis of quinolines from ethyl (E)-4-(2-nitrophenoxy)-2-butenoate is not extensively documented, a plausible synthetic pathway can be proposed based on established quinoline syntheses. unito.it Many classical methods, such as the Combes, Skraup, and Friedländer syntheses, rely on the cyclization of intermediates derived from anilines. unito.it

A potential route would involve the initial reduction of the nitro group of ethyl (E)-4-(2-nitrophenoxy)-2-butenoate to an aniline (B41778) derivative, ethyl (E)-4-(2-aminophenoxy)-2-butenoate. This intermediate possesses both an amino group and a reactive butenoate chain. Under acidic conditions, this intermediate could undergo intramolecular cyclization and subsequent rearrangement to form a quinoline scaffold. This approach is analogous to reductive cyclization strategies used to prepare quinolines from other ortho-substituted nitroarenes.

Synthesis of Other Heterocyclic Scaffolds

The inherent reactivity of ethyl (E)-4-(2-nitrophenoxy)-2-butenoate makes it a potential starting material for a variety of other heterocyclic scaffolds, although specific examples are not widely reported in the literature. The combination of the electrophilic α,β-unsaturated ester and the latent nucleophilicity of the reduced nitro group provides a foundation for designing syntheses of other fused heterocyclic systems. For example, reactions with dinucleophiles after reduction of the nitro group could potentially lead to the formation of benzodiazepines or other seven-membered rings, depending on the reaction conditions and the nature of the nucleophile.

Role in the Construction of Functionalized Esters and Ketones

Beyond its use in forming heterocyclic rings, the butenoate portion of ethyl (E)-4-(2-nitrophenoxy)-2-butenoate is an active Michael acceptor. organic-chemistry.orgrsc.orgorganic-chemistry.orgnih.govresearchgate.netrsc.orgchemnet.com This allows for the construction of a variety of functionalized esters through conjugate addition reactions.

The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, making the β-carbon susceptible to attack by a wide range of nucleophiles. This includes soft nucleophiles such as enolates, amines, thiols, and organocuprates. The resulting products are functionalized butanoate esters, where a new substituent has been introduced at the 3-position of the butanoate chain.

| Nucleophile (Donor) | Product Type |

| Enolates (from β-dicarbonyls) | 1,5-Dicarbonyl compounds |

| Amines | β-Amino esters |

| Thiols | β-Thio esters |

| Organocuprates (R₂CuLi) | 3-Alkyl butanoate esters |

Table 2: Potential Michael Addition Reactions.

Furthermore, the ester functional group itself can be transformed. Hydrolysis of the ethyl ester under acidic or basic conditions would yield the corresponding carboxylic acid, (E)-4-(2-nitrophenoxy)-2-butenoic acid. Transesterification with other alcohols in the presence of a suitable catalyst would provide access to a range of different alkyl esters. These transformations expand the utility of the parent compound, allowing for its incorporation into more complex molecules where a different ester or a carboxylic acid is required.

Utilization in Retinoid Chemistry and Analogues

There is no information available in the current scientific literature to suggest the utilization of ethyl (E)-4-(2-nitrophenoxy)-2-butenoate in the field of retinoid chemistry. nih.gov Retinoids are a class of compounds structurally related to vitamin A, characterized by a β-ionone ring and a polyene side chain. The structure of ethyl (E)-4-(2-nitrophenoxy)-2-butenoate does not share the characteristic features of retinoid precursors, and its conversion to such analogues would require extensive and complex synthetic modifications that have not been reported.

Precursor for Advanced Pharmaceutical Scaffolds and Agrochemical Intermediates

The strategic placement of reactive sites in ethyl (E)-4-(2-nitrophenoxy)-2-butenoate makes it a key starting material for the synthesis of advanced pharmaceutical scaffolds, particularly 1,4-benzoxazines and pyrrol-2-ones. These heterocyclic systems are of significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities.

Detailed research has demonstrated the utility of ethyl (E)-4-(2-nitrophenoxy)-2-butenoate as a synthon for preparing novel derivatives. yu.edu.joresearchgate.net The synthesis of this precursor is typically achieved with a high yield of 99%. researchgate.net

One of the primary applications of this compound is in the synthesis of ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate. This transformation is accomplished through the reduction of the nitro group on the phenoxy moiety using iron powder in glacial acetic acid. The resulting amine intermediate undergoes an intramolecular Michael addition, leading to the formation of the six-membered benzoxazine ring. researchgate.net This cyclization reaction is a critical step in building this important heterocyclic core.

Furthermore, ethyl (E)-4-(2-nitrophenoxy)-2-butenoate can be utilized in reactions with anilines to form tetramic acid derivatives (pyrrol-2-ones). yu.edu.joresearchgate.net The nature of the substituent on the aniline influences the reaction pathway. For instance, anilines with strong electron-withdrawing groups tend to favor the formation of tetramic acids. yu.edu.jo These reactions proceed through N-alkylation followed by a C-amination/cyclization cascade. researchgate.net

The following table summarizes the key transformations of ethyl (E)-4-(2-nitrophenoxy)-2-butenoate into these important scaffolds:

| Starting Material | Reagents and Conditions | Product | Application Area |

| Ethyl (E)-4-(2-nitrophenoxy)-2-butenoate | Iron powder, glacial acetic acid, 115 °C | Ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate | Pharmaceutical Scaffolds |

| Ethyl (E)-4-(2-nitrophenoxy)-2-butenoate | Substituted anilines (e.g., with electron-withdrawing groups) | 1-(substituted phenyl)-4-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Pharmaceutical Scaffolds |

These synthetic routes highlight the importance of ethyl (E)-4-(2-nitrophenoxy)-2-butenoate as a versatile intermediate for accessing complex heterocyclic structures that are central to the development of new therapeutic agents and agrochemicals.

Derivatization for Material Science Applications

Currently, there is a lack of specific research findings detailing the derivatization of ethyl (E)-4-(2-nitrophenoxy)-2-butenoate for applications in material science. While the reactive functional groups present in the molecule, such as the double bond and the nitro group, suggest potential for polymerization or as a component in functional materials, dedicated studies in this area have not been prominently reported in the scientific literature. The exploration of this compound in the development of novel polymers, coatings, or other advanced materials remains an area for future investigation.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Green Synthetic Methodologies

The chemical industry's shift towards sustainability is driving research into greener synthetic routes for compounds like ethyl (E)-4-(2-nitrophenoxy)-2-butenoate. Traditional syntheses often rely on harsh conditions or toxic reagents. researchgate.net Future research will likely prioritize methods that minimize environmental impact. This includes the use of non-toxic, inexpensive, and readily available reagents, such as elemental sulfur in aqueous methanol (B129727), for key transformations like the reduction of the nitroarene group. researchgate.net Another approach involves replacing hazardous solvents with more environmentally friendly alternatives or developing solvent-free reaction conditions. mdpi.com For instance, the reduction of a similar nitro group in a related butenoate has been achieved using iron powder in glacial acetic acid, representing a move towards more classical yet greener reduction techniques compared to some heavy metal catalysts. researchgate.net The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be central to designing next-generation syntheses. researchgate.net

| Green Chemistry Approach | Potential Application to Synthesis/Transformation | Rationale |

| Alternative Reducing Agents | Reduction of the nitro group | Replacing heavy metal catalysts with agents like elemental sulfur or iron powder reduces toxicity and cost. researchgate.netresearchgate.net |

| Aqueous/Solvent-Free Conditions | Etherification and subsequent reactions | Minimizes the use of volatile organic compounds (VOCs), reducing environmental pollution and improving process safety. researchgate.netmdpi.com |

| Mechanochemistry | Solid-state synthesis and transformations | Reduces solvent usage and can lead to different reactivity and product outcomes compared to solution-phase chemistry. researchgate.net |

Exploration of Bio-Inspired Transformations and Biocatalysis

Biocatalysis offers a powerful and sustainable alternative to traditional chemical catalysis, providing high selectivity under mild reaction conditions. nih.gov For ethyl (E)-4-(2-nitrophenoxy)-2-butenoate, the nitro group is a prime target for bio-inspired transformations. Research has shown that various microorganisms and enzymes can efficiently reduce nitroaromatic compounds. omicsonline.orgresearchgate.net Microbial azoreductases, for example, can convert the toxic nitro group into a more synthetically versatile amino group using NADH or NADPH as a cofactor. researchgate.net Furthermore, extracts from common fruits and vegetables, such as grapes and onions, have demonstrated the ability to reduce nitro-polycyclic aromatic compounds to their corresponding amines or hydroxylamines with high conversion rates. nih.govzju.edu.cn This opens up avenues for using crude plant extracts or isolated plant enzymes as cost-effective and environmentally benign catalysts. nih.govzju.edu.cn The future in this area involves screening for novel enzymes with tailored substrate specificities and engineering existing ones to enhance their stability and activity for industrial-scale applications. nih.gov

| Biocatalytic System | Transformation | Key Findings | Potential Advantage |